REACTION_SMILES
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[CH3:1][S:2](=[O:3])(=[O:4])[O:5][c:6]1[cH:7][cH:8][c:9]([CH2:12][CH2:13][NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[cH:10][cH:11]1.[Cl:29][CH2:30][Cl:31].[F:22][C:23]([F:24])([F:25])[C:26]([OH:27])=[O:28]>>[CH3:1][S:2](=[O:3])(=[O:4])[O:5][c:6]1[cH:7][cH:8][c:9]([CH2:12][CH2:13][NH2:14])[cH:10][cH:11]1
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Name
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CC(C)(C)OC(=O)NCCc1ccc(OS(C)(=O)=O)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCCc1ccc(OS(C)(=O)=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Oc1ccc(CCN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |